An In-depth Technical Guide to the Physical and Chemical Properties of 1,3,5-Trifluorobenzene
An In-depth Technical Guide to the Physical and Chemical Properties of 1,3,5-Trifluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Trifluorobenzene is a symmetrically substituted fluorinated aromatic compound with significant applications in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique electronic properties, stemming from the three fluorine atoms on the benzene (B151609) ring, confer specific reactivity and stability, making it a valuable intermediate in complex synthetic pathways. This guide provides a comprehensive overview of the physical and chemical properties of 1,3,5-trifluorobenzene, detailed experimental protocols for its characterization, and a summary of its key chemical reactions.
Physical Properties
1,3,5-Trifluorobenzene is a clear, colorless liquid at room temperature with a characteristic aromatic odor. It is generally insoluble in water but soluble in common organic solvents.[2] Key physical properties are summarized in the tables below.
Table 1: General Physical and Chemical Properties of 1,3,5-Trifluorobenzene
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₃F₃ | [3] |
| Molecular Weight | 132.08 g/mol | [3] |
| CAS Number | 372-38-3 | [4] |
| Appearance | Clear, colorless liquid | [2] |
| Melting Point | -5.5 °C | [2] |
| Boiling Point | 75-76 °C | [2] |
| Density | 1.277 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.414 | [2] |
| Flash Point | -7 °C | [2] |
| Solubility | Insoluble in water | [2] |
Table 2: Spectroscopic Data of 1,3,5-Trifluorobenzene
| Spectroscopic Data | Value | Reference(s) |
| ¹H NMR (CDCl₃) | δ ~6.7 ppm (t) | [5][6] |
| ¹³C NMR (CDCl₃) | δ ~101.5 ppm (t), ~163.5 ppm (dt) | [7][8] |
| IR Spectrum | Major peaks corresponding to C-H and C-F stretching and aromatic ring vibrations | [9][10][11] |
| Mass Spectrum (m/z) | 132 (M+), 113, 83 | [3] |
Experimental Protocols
The following sections detail the experimental methodologies for determining the key physical and chemical properties of 1,3,5-trifluorobenzene.
Determination of Boiling Point (Thiele Tube Method)
The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (e.g., Bunsen burner), and heat-transfer fluid (e.g., mineral oil).
-
Procedure:
-
Fill the small test tube with 1-2 mL of 1,3,5-trifluorobenzene.
-
Place the capillary tube, with the sealed end up, into the test tube.
-
Attach the test tube to the thermometer using a rubber band.
-
Place the assembly in the Thiele tube containing the heat-transfer fluid, ensuring the sample is below the fluid level.
-
Gently heat the side arm of the Thiele tube.
-
Observe a steady stream of bubbles emerging from the open end of the capillary tube.
-
Remove the heat and record the temperature at which the liquid begins to enter the capillary tube. This temperature is the boiling point.
-
Determination of Density
The density is determined by measuring the mass of a known volume of the liquid.
-
Apparatus: Pycnometer (or a graduated cylinder and an analytical balance).
-
Procedure:
-
Weigh a clean, dry pycnometer (m₁).
-
Fill the pycnometer with 1,3,5-trifluorobenzene and weigh it again (m₂).
-
The mass of the liquid is m₂ - m₁.
-
The volume of the liquid is the known volume of the pycnometer (V).
-
Calculate the density using the formula: ρ = (m₂ - m₁) / V.
-
Measurement of Refractive Index (Abbe Refractometer)
The refractive index is a measure of how light propagates through the substance.
-
Apparatus: Abbe refractometer, light source (e.g., sodium lamp), and a dropper.
-
Procedure:
-
Calibrate the refractometer with a standard of known refractive index (e.g., distilled water).
-
Place a few drops of 1,3,5-trifluorobenzene onto the prism of the refractometer.
-
Close the prism and allow the sample to spread into a thin film.
-
Adjust the light source and focus the eyepiece to observe a clear boundary between the light and dark regions.
-
Align the boundary with the crosshairs in the eyepiece.
-
Read the refractive index from the scale.
-
Spectroscopic Analysis
-
¹H and ¹³C NMR:
-
Prepare a sample by dissolving approximately 10-20 mg of 1,3,5-trifluorobenzene in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.[12][13]
-
-
Procedure for Liquid Sample:
-
Ensure the ATR crystal or salt plates (e.g., KBr) of the FTIR spectrometer are clean.[14]
-
Place a small drop of 1,3,5-trifluorobenzene directly onto the ATR crystal or between two salt plates to create a thin film.[14]
-
Acquire the FTIR spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Collect a background spectrum of the clean, empty accessory and subtract it from the sample spectrum.
-
-
Procedure for Purity and Identification:
-
Prepare a dilute solution of 1,3,5-trifluorobenzene in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.[15]
-
The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5). The oven temperature is programmed to ramp up to ensure good separation.[15][16]
-
The separated components are then ionized (typically by electron impact) and analyzed by the mass spectrometer.[17][18]
-
Chemical Properties and Reactivity
The three fluorine atoms on the benzene ring are strong electron-withdrawing groups, which makes the aromatic ring electron-deficient. This electronic nature dictates the chemical reactivity of 1,3,5-trifluorobenzene.
Nucleophilic Aromatic Substitution (SNAAr)
The electron-deficient nature of the ring makes 1,3,5-trifluorobenzene susceptible to nucleophilic aromatic substitution. One of the fluorine atoms can be displaced by a variety of nucleophiles.[19] This reactivity is fundamental to its use as a synthetic building block.[1]
Example: Synthesis of 3,5-Difluoroanisole
1,3,5-Trifluorobenzene reacts with sodium methoxide (B1231860) to yield 3,5-difluoroanisole.[20] The methoxide ion acts as a nucleophile, attacking one of the carbon atoms bearing a fluorine atom.[21][22]
-
Reaction: C₆H₃F₃ + NaOCH₃ → C₆H₄F₂OCH₃ + NaF
-
Mechanism: The reaction proceeds via a Meisenheimer complex intermediate.[21] The strong electron-withdrawing effect of the remaining fluorine atoms stabilizes this negatively charged intermediate.[19]
Nucleophilic Aromatic Substitution of 1,3,5-Trifluorobenzene.
Lithiation
1,3,5-Trifluorobenzene can be deprotonated by strong bases such as organolithium reagents (e.g., n-butyllithium) to form an aryllithium species. This intermediate can then react with various electrophiles.
Example: Synthesis of 2,4,6-Trifluorobenzaldehyde
1,3,5-Trifluorobenzene can be lithiated with lithium diisopropylamide (LDA) and then quenched with dimethylformamide (DMF) to produce 2,4,6-trifluorobenzaldehyde.[20]
-
Step 1 (Lithiation): C₆H₃F₃ + LDA → C₆H₂F₃Li + Diisopropylamine
-
Step 2 (Formylation): C₆H₂F₃Li + DMF → 2,4,6-Trifluorobenzaldehyde
Molecular Structure
The molecular structure of 1,3,5-trifluorobenzene is a planar benzene ring with three fluorine atoms symmetrically substituted at positions 1, 3, and 5.
Molecular Structure of 1,3,5-Trifluorobenzene.
Conclusion
1,3,5-Trifluorobenzene is a versatile and important intermediate in modern organic synthesis. Its physical properties are well-characterized, and its chemical reactivity, dominated by nucleophilic aromatic substitution and lithiation, allows for the synthesis of a wide range of valuable compounds. The experimental protocols and data presented in this guide serve as a comprehensive resource for researchers and professionals working with this key fluorinated building block.
References
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